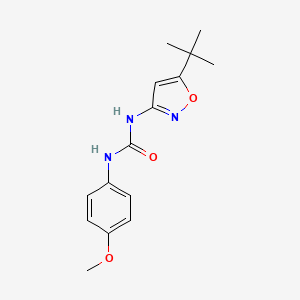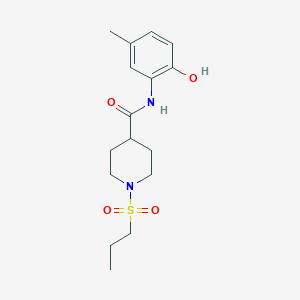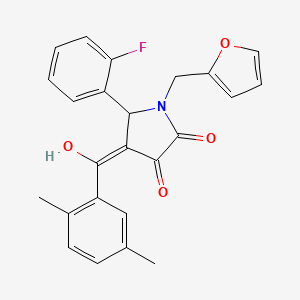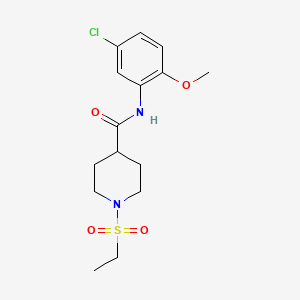
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays an important role in metabolic diseases such as diabetes, obesity, and cancer. In recent years, A-769662 has gained attention as a potential therapeutic agent for these diseases due to its ability to activate AMPK and improve glucose homeostasis.
Wirkmechanismus
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme and causing a conformational change that increases its activity. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which in turn improve cellular energy homeostasis. This compound also has AMPK-independent effects on cellular metabolism, including inhibition of fatty acid synthase and activation of glycolysis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Activation of AMPK
- Increased glucose uptake in adipocytes and skeletal muscle cells
- Improved glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity
- Inhibition of fatty acid synthase
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth in animal models
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its ability to activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. However, there are also limitations to its use, such as its potential cytotoxicity at high concentrations and its lack of selectivity for AMPK isoforms.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea, including:
- Development of more selective AMPK activators
- Investigation of the effects of this compound on other metabolic pathways
- Evaluation of the safety and efficacy of this compound in human clinical trials
- Investigation of the potential use of this compound in combination with other therapeutic agents for metabolic diseases and cancer
In conclusion, this compound is a small molecule activator of AMPK that has potential therapeutic effects in metabolic diseases and cancer. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the development of novel therapeutic agents for these diseases.
Synthesemethoden
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea can be synthesized using a multi-step process starting from 4-methoxybenzylamine and tert-butyl isocyanide. The first step involves the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide. The second step involves the reaction of N-(4-methoxybenzyl)-2-chloroacetamide with tert-butyl isocyanide to form N-(4-methoxybenzyl)-N'-(tert-butyl)urea. The final step involves the reaction of N-(4-methoxybenzyl)-N'-(tert-butyl)urea with hydroxylamine-O-sulfonic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic effects in metabolic diseases such as diabetes, obesity, and cancer. In vitro studies have shown that this compound can activate AMPK and improve glucose uptake in adipocytes and skeletal muscle cells. In vivo studies have shown that this compound can improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-5-7-11(20-4)8-6-10/h5-9H,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKBXXEOQLGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)

![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide](/img/structure/B5435073.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5435101.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)

![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)